2-Methylpropyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC16282457
Molecular Formula: C16H20N2O2S
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20N2O2S |
|---|---|
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | 2-methylpropyl 6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C16H20N2O2S/c1-10(2)9-20-15(19)13-11(3)17-16(21)18-14(13)12-7-5-4-6-8-12/h4-8,10,14H,9H2,1-3H3,(H2,17,18,21) |
| Standard InChI Key | KYJKZYBRRYMTTF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(NC(=S)N1)C2=CC=CC=C2)C(=O)OCC(C)C |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s IUPAC name, 2-methylpropyl 6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, reflects its tetrahydropyrimidine core substituted with a phenyl group at position 4, a methyl group at position 6, and a 2-methylpropyl ester at position 5. The thioxo group (C=S) at position 2 distinguishes it from analogous pyrimidine derivatives and enhances its capacity for hydrogen bonding and nucleophilic reactions .
Key Structural Features:
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Tetrahydropyrimidine Core: A six-membered ring with two nitrogen atoms, partially saturated to improve metabolic stability.
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Phenyl Substituent: Introduces hydrophobicity and π-π stacking potential, critical for target binding.
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Thioxo Group: Enhances electrophilicity and participation in tautomerism, influencing reactivity .
Table 1: Molecular Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₂O₂S |
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | 2-methylpropyl 6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| SMILES Notation | CC1=C(C(NC(=S)N1)C2=CC=CC=C2)C(=O)OCC(C)C |
| PubChem ID | 2748288 |
Synthesis and Manufacturing
The synthesis of this compound follows a modified Biginelli reaction, analogous to methods used for related dihydropyrimidine derivatives . A one-pot condensation of benzaldehyde, 2-methylpropyl acetoacetate, and thiourea in glacial acetic acid under reflux yields the target product.
Synthetic Protocol:
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Reactants:
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Benzaldehyde (0.1 mol)
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2-Methylpropyl acetoacetate (0.1 mol)
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Thiourea (0.13 mol)
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Conditions:
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition |
|---|---|
| Solvent | Glacial acetic acid |
| Reaction Time | 1.75 hours |
| Yield | ~60% (estimated) |
The 2-methylpropyl ester group improves lipid solubility compared to ethyl or methyl analogs, potentially enhancing bioavailability.
Physicochemical Properties
The compound’s stability and solubility profile are critical for pharmacological applications. While exact melting points are unspecified for this derivative, structurally similar compounds exhibit melting points between 203°C and 212°C . The thioxo group contributes to moderate polarity, balancing solubility in polar aprotic solvents and lipid membranes.
Key Properties:
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Solubility: Partially soluble in ethanol, methanol, and dimethyl sulfoxide (DMSO).
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Stability: Resists hydrolysis under acidic conditions but may degrade in strong bases due to ester group susceptibility.
Biological Activities and Mechanisms
Antimicrobial Activity
While direct data on this compound is limited, analogs with similar substituents exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . The phenyl ring’s hydrophobicity likely facilitates membrane disruption.
Table 3: Comparative Biological Activity of Tetrahydropyrimidine Derivatives
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